molecular formula C10H13BrN2O B4882764 N-(5-bromo-2-pyridinyl)pentanamide

N-(5-bromo-2-pyridinyl)pentanamide

Cat. No. B4882764
M. Wt: 257.13 g/mol
InChI Key: ZJCFEGZQUFZKKX-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)pentanamide, also known as BrPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme hexokinase, which plays a crucial role in the glycolytic pathway. BrPA has been shown to have a wide range of effects on cellular metabolism and has been investigated for its potential as an anti-cancer agent.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)pentanamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer biology. N-(5-bromo-2-pyridinyl)pentanamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. N-(5-bromo-2-pyridinyl)pentanamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)pentanamide involves the inhibition of hexokinase, an enzyme that catalyzes the first step of the glycolytic pathway. By inhibiting hexokinase, N-(5-bromo-2-pyridinyl)pentanamide disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in ROS production. This disruption of cellular metabolism ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)pentanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, N-(5-bromo-2-pyridinyl)pentanamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis could have potential applications in the treatment of diseases such as macular degeneration and diabetic retinopathy. N-(5-bromo-2-pyridinyl)pentanamide has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-pyridinyl)pentanamide is its potency as an inhibitor of hexokinase. This makes it a useful tool for studying the glycolytic pathway and its role in cellular metabolism. However, N-(5-bromo-2-pyridinyl)pentanamide also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, its potent anti-cancer effects can make it difficult to study in vivo, as it can be toxic to healthy cells.

Future Directions

There are many potential future directions for research on N-(5-bromo-2-pyridinyl)pentanamide. One area of research could be the development of more stable analogs of N-(5-bromo-2-pyridinyl)pentanamide that could be used in a wider range of experiments. Another area of research could be the investigation of the potential applications of N-(5-bromo-2-pyridinyl)pentanamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Finally, further research could be done on the mechanism of action of N-(5-bromo-2-pyridinyl)pentanamide, particularly in its anti-cancer effects, to better understand how it induces apoptosis in cancer cells.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFEGZQUFZKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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